Potassium aluminate

Catalog No.
S1509825
CAS No.
12003-63-3
M.F
AlKO2
M. Wt
98.079 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Potassium aluminate

CAS Number

12003-63-3

Product Name

Potassium aluminate

IUPAC Name

potassium;oxido(oxo)alumane

Molecular Formula

AlKO2

Molecular Weight

98.079 g/mol

InChI

InChI=1S/Al.K.2O/q;+1;;-1

InChI Key

KVOIJEARBNBHHP-UHFFFAOYSA-N

SMILES

[O-][Al]=O.[K+]

Canonical SMILES

[O-][Al]=O.[K+]

The exact mass of the compound Potassium aluminate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Water Treatment

  • Flocculation

    Potassium aluminate acts as a flocculant, aiding in the removal of suspended particles from water. It helps destabilize these particles, allowing them to clump together and settle out of the water []. This process is crucial for purifying water for various purposes, including drinking water and industrial applications.

  • Phosphate Removal

    Research suggests that potassium aluminate can be effective in removing phosphate from water. Phosphate pollution is a growing concern due to its contribution to harmful algal blooms. Studies have shown that potassium aluminate can form insoluble precipitates with phosphate, promoting its removal from water bodies [].

Material Science

  • Ceramics

    Potassium aluminate is a component in some ceramic materials, particularly those with specific optical properties. It can influence the refractive index and luminescence of ceramics, making it valuable for research in areas like light-emitting diodes (LEDs) and optical fibers [].

  • Catalysts

    Researchers are exploring the potential of potassium aluminate as a catalyst for various chemical reactions. Its unique properties, including its high surface area and thermal stability, make it a promising candidate for developing new and efficient catalysts [].

Potassium aluminate is an inorganic compound with the chemical formula KAlO2\text{KAlO}_2. It is a white crystalline solid that is highly soluble in water. This compound is commonly formed through the reaction of aluminum with potassium hydroxide in an aqueous solution, producing potassium aluminate and hydrogen gas as a byproduct. Potassium aluminate serves as an important precursor in the synthesis of potassium aluminum sulfate and has various industrial applications, particularly in water treatment and as a coagulant.

The primary reaction for the formation of potassium aluminate involves the dissolution of aluminum in potassium hydroxide:

2Al+2KOH+6H2O2KAl OH 4+3H22\text{Al}+2\text{KOH}+6\text{H}_2\text{O}\rightarrow 2\text{KAl OH }_4+3\text{H}_2

In this reaction, aluminum reacts with potassium hydroxide and water to form potassium tetrahydroxoaluminate. Upon further treatment with sulfuric acid, potassium aluminate can be converted into potassium aluminum sulfate:

KAl OH 4+H2SO4KAl SO4)2+2H2O\text{KAl OH }_4+\text{H}_2\text{SO}_4\rightarrow \text{KAl SO}_4)_2+2\text{H}_2\text{O}

These reactions illustrate the versatility of potassium aluminate as an intermediate compound in various chemical syntheses.

Several methods exist for synthesizing potassium aluminate:

  • Direct Reaction Method: This involves dissolving aluminum metal in an aqueous solution of potassium hydroxide, as described previously. The reaction typically occurs at elevated temperatures to enhance solubility and reaction rates.
  • Recrystallization: This method utilizes existing potassium aluminum sulfate or other sources containing potassium and aluminum ions. By dissolving these compounds in water and allowing them to crystallize under controlled conditions, high-purity potassium aluminate can be obtained .
  • Hydrothermal Synthesis: In this method, aluminum hydroxide is reacted with potassium hydroxide under high-temperature and high-pressure conditions to produce potassium aluminate crystals.

Potassium aluminate has diverse applications across several industries:

  • Water Treatment: It is widely used as a coagulant in water purification processes to remove impurities and suspended solids.
  • Construction: The compound acts as a cement additive to enhance the properties of concrete.
  • Textile Industry: It is utilized in dyeing processes to improve color uptake and fixation.
  • Food Industry: Potassium aluminate serves as a food additive, particularly in the processing of starches and other carbohydrate-rich foods.

Studies have shown that potassium aluminate interacts significantly with various biomolecules, particularly starches. For example, its addition to potato starch noodles improves water retention capacity and modifies the structural properties of the starch, resulting in enhanced texture and quality . Furthermore, research indicates that the ionic nature of potassium ions can influence protein interactions within biological systems, affecting coagulation processes .

Potassium aluminate shares similarities with several other compounds, particularly those within the alum family. Below is a comparison highlighting its uniqueness:

CompoundChemical FormulaKey Characteristics
Potassium AluminateKAlO2\text{KAlO}_2Highly soluble; used primarily in water treatment
Potassium Aluminum SulfateKAl SO4)212H2O\text{KAl SO}_4)_2\cdot 12\text{H}_2\text{O}Commonly used as an astringent; less soluble than potassium aluminate
Sodium AluminateNaAlO2\text{NaAlO}_2Similar uses but more reactive; often used in paper manufacturing
Calcium AluminateCaAl2O4\text{CaAl}_2\text{O}_4Used in cement; less soluble than potassium aluminate

Potassium aluminate stands out due to its high solubility and specific applications in both industrial processes and biological systems. Its ability to readily dissolve makes it particularly useful for applications requiring quick reactions or interactions with other compounds.

Co-precipitation represents one of the fundamental synthetic approaches for potassium aluminate preparation, involving the simultaneous precipitation of multiple ionic species from aqueous solution [14]. This methodology exploits the controlled nucleation and growth of crystalline phases through careful manipulation of solution chemistry parameters [15]. The co-precipitation process typically involves the reaction of aluminum-containing precursors with potassium-bearing solutions under carefully controlled conditions to ensure homogeneous product formation [16].

The fundamental mechanism underlying co-precipitation synthesis involves the dissolution of aluminum metal in potassium hydroxide solution, leading to the formation of potassium tetrahydroxoaluminate complexes [1] [2]. During this process, aluminum metal undergoes oxidation while water molecules are reduced to hydrogen gas, with the overall reaction proceeding exothermically [3]. The formation of intermediate aluminate complexes occurs through nucleophilic attack by hydroxide ions on the aluminum surface, resulting in the progressive dissolution of the metallic precursor [8].

Research investigations have demonstrated that co-precipitation efficiency is significantly influenced by several critical parameters including solution concentration, temperature, and reaction time [17]. Studies utilizing aluminum dissolution in potassium hydroxide solutions have shown that optimal aluminate formation occurs at temperatures ranging from 70 to 90 degrees Celsius [1]. The reaction kinetics are substantially enhanced when aluminum precursors are present in finely divided form, as increased surface area facilitates more rapid dissolution and complex formation [16].

Spectroscopic characterization of co-precipitation systems has revealed the presence of both monomeric and dimeric aluminum species in solution [17]. Raman spectroscopy investigations have identified characteristic peaks at 623 wavenumbers corresponding to tetrahedral aluminate species, while additional features at 535 and 700 wavenumbers indicate the presence of oligomeric aluminum complexes [17]. These findings suggest that the co-precipitation process involves multiple equilibrium reactions between various aluminum-containing species in the alkaline medium [17].

ParameterOptimal RangeEffect on Product Formation
Temperature70-90°CEnhanced dissolution kinetics [1]
Potassium Hydroxide Concentration2-3 MMaximized stability, minimized oxide formation
Reaction Time20-30 minutesComplete aluminum dissolution [1]
Aluminum Particle Size<5 mmIncreased surface area and reaction rate [40]

The precipitation stage involves the careful addition of acidifying agents to induce the formation of solid aluminum hydroxide intermediates [2] [3]. This process occurs through neutralization reactions wherein sulfuric acid addition initially produces thick, white, gelatinous aluminum hydroxide precipitates [8]. Continued acid addition subsequently dissolves these precipitates, forming soluble aluminum ions that can participate in crystal formation processes [2].

Physicochemical Routes for Potassium Aluminate Synthesis

Physicochemical synthesis routes encompass various thermal and chemical methodologies that exploit the inherent reactivity of aluminum precursors under controlled conditions [9]. These approaches often involve solid-state reactions, hydrothermal processing, and thermal decomposition pathways to achieve potassium aluminate formation [10] [11]. The fundamental principle underlying these methods is the manipulation of thermodynamic and kinetic factors to favor the formation of desired crystalline phases [12].

Hydrothermal synthesis represents a particularly important physicochemical route, enabling the controlled formation of aluminum hydroxide precursors under elevated temperature and pressure conditions [12]. Research has demonstrated that hydrothermal processing at temperatures around 65 degrees Celsius facilitates the dissolution of aluminum foil in potassium hydroxide solutions [10]. This approach allows for precise control over particle morphology and size distribution through careful manipulation of reaction parameters [15].

Thermal decomposition pathways provide another significant physicochemical route for potassium aluminate synthesis [11]. Studies investigating the thermal behavior of potassium alum have revealed that decomposition processes occur in multiple stages, with aluminum sulfate formation as an intermediate species [11]. The decomposition temperature can be significantly reduced through the addition of reducing agents such as charcoal, which stimulates the breakdown of sulfate-containing precursors [11].

Solid-state reaction methodologies involve the direct interaction between aluminum oxide and potassium-containing compounds at elevated temperatures [13]. Research investigating aluminum sulfate-potassium chloride systems has demonstrated that solid-phase reactions can produce potassium sulfate, aluminum oxide, and chlorine gas at temperatures around 700 degrees Celsius [13]. These reactions follow specific kinetic models that can be optimized through careful control of temperature and time parameters [13].

Synthesis RouteTemperature RangeReaction MediumPrimary Products
Hydrothermal65-180°CAqueous alkalinePotassium aluminate complexes [10] [12]
Thermal Decomposition300-700°CSolid phaseAluminum oxide, potassium sulfate [11]
Solid-State Reaction700°CDry conditionsMixed oxides, gaseous products [13]
Molten Salt500-550°CSalt mediumDehydrated aluminates

The physicochemical approach utilizing Group II metal aluminate precursors has shown particular promise for controlled synthesis applications [9]. These methods employ simple, inexpensive starting materials including aluminum hydroxide and metal oxides combined with organic ligands such as ethylene glycol and triethanolamine [9]. The resulting precursors demonstrate good solubility in common organic solvents and can be pyrolyzed at temperatures up to 1200 degrees Celsius to produce phase-pure aluminate compounds [9].

Kinetic studies of physicochemical synthesis routes have revealed the importance of hydroxide ion concentration in controlling aluminum dissolution rates . Optimal potassium hydroxide concentrations of 2-3 molar maximize reaction stability while minimizing the formation of parasitic oxide phases . These findings highlight the critical role of solution chemistry in determining the efficiency and selectivity of physicochemical synthesis pathways .

Sol-Gel Synthesis Approaches

Sol-gel methodology represents an advanced synthetic approach that enables precise control over product morphology, particle size, and porosity through molecular-level processing [21]. This technique involves the formation of colloidal solutions that evolve into gel-like networks through hydrolysis and condensation reactions of metal alkoxide precursors [21]. The sol-gel process can be divided into aqueous and non-aqueous variants, each offering distinct advantages for potassium aluminate synthesis [21].

The aqueous sol-gel process proceeds through five distinct stages: hydrolysis, condensation, aging, drying, and crystallization [21]. During the hydrolysis step, metal alkoxide precursors undergo nucleophilic attack by water molecules, resulting in the formation of metal hydroxide functional groups and simultaneous alcohol release [21]. The condensation stage involves the formation of metal-oxygen-metal bonds through the elimination of water or alcohol molecules, leading to the development of three-dimensional network structures [21].

Research investigating sol-gel synthesis of aluminate compounds has demonstrated that process parameters significantly influence the final product characteristics [6]. Temperature control during gel formation affects both the reaction kinetics and the structural properties of the resulting materials [6]. Studies have shown that sol-gel processing at temperatures between 600 and 1000 degrees Celsius can produce crystalline perovskite structures with controlled composition [21].

The sol-gel Pechini method offers enhanced control over aluminate structure formation through the use of organic chelating agents [21]. This approach involves the reaction between metal ions and organic compounds such as citric acid and ethylene glycol, followed by pyrolysis of the resulting gel matrix [21]. The Pechini method has been successfully applied to synthesize homogeneous nanoparticles with narrow size distributions ranging from 30 to 35 nanometers [21].

Process ParameterOptimal ConditionsEffect on Product Properties
Hydrolysis Temperature70°CControlled precursor formation [21]
Condensation pH8-10Network structure development [21]
Calcination Temperature800-1000°CCrystalline phase formation [21]
Chelating Agent Ratio1:4 molarHomogeneous composition [21]

Advanced sol-gel approaches have been developed for the synthesis of trimetallic double alkoxide precursors to potassium aluminosilicate compounds [23]. These methodologies employ oxide one-pot synthesis processes using inexpensive starting materials including silica and aluminum hydroxide [23]. The resulting precursors demonstrate relative stability to moisture and can be handled in ambient conditions for extended periods [23].

Coarse-grained Monte Carlo modeling studies have provided insights into the mesoscale morphology development during sol-gel synthesis of alkali aluminosilicate gels [22]. These investigations reveal that the dissolution, polycondensation, and reorganization stages can be controlled to produce materials with tailored three-dimensional network structures and nanoscale porosity [22]. The modeling results indicate that silica concentration in the activating solution controls the extent of precursor particle dissolution [22].

Sol-gel processing has also been applied to the synthesis of aluminum oxide films with controlled surface properties [24]. Research has demonstrated that electromagnetic force work during magnetic stirring significantly influences the structure of aluminum oxide films produced through sol-gel routes [24]. The incorporation of water content during hydrothermal treatment proportionally affects the hydrophobic properties of the resulting materials [24].

Sustainable Synthesis from Waste Aluminum Sources

Sustainable synthesis approaches utilizing waste aluminum sources represent an environmentally beneficial strategy for potassium aluminate production while addressing waste management challenges [25]. These methodologies transform discarded aluminum materials, including beverage cans, foil, and industrial scrap, into valuable chemical compounds through carefully designed chemical processes [26] [28]. The fundamental principle involves the dissolution of waste aluminum in alkaline solutions followed by controlled precipitation to form desired aluminate products [29].

Research investigations have demonstrated successful synthesis of potash alum from disposed aluminum cans, with studies exploring the effect of surface treatments on product yield [25]. The removal of labels and polymer coatings from aluminum containers significantly influences the efficiency of the dissolution process [8]. Comprehensive characterization using powder X-ray diffraction and Fourier transform infrared spectroscopy has confirmed the formation of high-quality alum crystals from waste aluminum sources [25].

The synthesis process from waste aluminum foil involves several sequential steps beginning with material preparation and dissolution [5]. Crushed aluminum foil reacts with sulfuric acid and sodium hydroxide to form aluminum hydroxide intermediates, which are subsequently converted to alum crystals through precipitation reactions [5]. Chemical tests confirm the presence of sulfate ions, potassium ions, and aluminum ions in the final products [5].

Yield optimization studies have revealed significant differences in product formation depending on the type of waste aluminum source utilized [35]. Research comparing aluminum foil and aluminum scrap has shown yields of 15.35 grams (76 percent) and 12.74 grams (63 percent) respectively from identical starting masses [35]. These differences are attributed to variations in surface contamination and the presence of alloying elements in different aluminum waste streams [29].

Waste Aluminum SourceProduct YieldPurity LevelProcessing Requirements
Beverage Cans76%HighLabel and coating removal [25] [35]
Aluminum Foil76%HighMinimal pre-treatment [35]
Industrial Scrap63%ModerateExtensive cleaning required [35]
Aluminum Dross89.2% recoveryVariableSpecialized processing [30]

Advanced sustainable approaches have focused on the recovery of aluminum from manufacturing waste streams through nanofiltration processes [7]. Massachusetts Institute of Technology researchers have developed membrane technologies capable of capturing more than 99 percent of aluminum ions from solutions similar to waste streams produced by aluminum plants [7]. These captured aluminum ions can be upcycled and added to bulk aluminum production, simultaneously increasing yield while reducing waste [7].

The synthesis of gamma-alumina catalyst supports from aluminum can waste represents another significant sustainable application [26]. Sol-gel methodologies enable the production of alumina materials with large surface areas suitable for catalysis and adsorption applications [26]. Research has demonstrated that reaction temperature significantly influences the properties of gamma-alumina synthesized from waste aluminum sources [26].

Pyrometallurgical and hydrometallurgical routes have been developed for aluminum dross recycling to produce potash alum [30]. These processes involve powdered aluminum dross reacting with potassium hydroxide, followed by filtration and controlled sulfuric acid addition [30]. Analysis of the resulting products shows that approximately 89.2 percent of aluminum present in the parent solution is successfully transferred into potash alum crystals [30].

Comparative Analysis of Synthesis Pathways

Comprehensive evaluation of synthesis pathways for potassium aluminate reveals significant variations in efficiency, product quality, and practical implementation requirements across different methodological approaches . Co-precipitation techniques demonstrate yields ranging from 85 to 90 percent with moderate purity levels, making them suitable for laboratory-scale applications . Physicochemical routes utilizing aluminum hydroxide and potassium hydroxide achieve higher purity levels of 90 to 95 percent and show promise for pilot-scale production .

Sol-gel synthesis approaches offer superior control over particle morphology and size distribution, typically producing materials with particle sizes greater than 10 nanometers and excellent purity characteristics [21]. However, these methods require more stringent process control and higher calcination temperatures ranging from 800 to 1000 degrees Celsius [21]. The sol-gel Pechini method provides accurate control of final material composition but demands specialized equipment and longer processing times [21].

Sustainable synthesis from waste aluminum sources presents unique advantages in terms of environmental impact and resource utilization [25] [29]. Research comparing different waste aluminum types reveals that beverage cans and aluminum foil achieve identical yields of 76 percent, while industrial scrap produces lower yields of 63 percent due to contamination issues [35]. The economic benefits of waste utilization must be balanced against additional processing requirements for material preparation and purification [28].

Synthesis MethodYield (%)Purity LevelTemperature (°C)ScalabilityEnvironmental Impact
Co-precipitation85-90Moderate70-90LaboratoryModerate
Aluminum + Potassium Hydroxide85-90Moderate70-90LaboratoryLow
Aluminum Hydroxide + Potassium Hydroxide90-95High50-70Pilot-scaleLow
Sol-Gel>95Excellent800-1000LaboratoryModerate
Sol-Gel Pechini>95Excellent800-1000LaboratoryModerate
Waste Aluminum (Cans)76High70-90IndustrialVery Low
Waste Aluminum (Foil)76High70-90IndustrialVery Low
Waste Aluminum (Scrap)63Moderate70-90IndustrialVery Low

Energy consumption analysis reveals that sol-gel methods require the highest energy input due to elevated calcination temperatures, while co-precipitation and waste aluminum approaches operate at more moderate temperatures [21] . The sol-gel process typically requires 30 to 50 percent more energy than conventional precipitation methods [21]. However, the superior product quality and controlled morphology may justify the additional energy requirements for specialized applications [21].

Processing time considerations show significant variations among different synthesis routes . Co-precipitation methods typically complete within 20 to 30 minutes for the primary reaction stage [1]. Sol-gel approaches require extended processing times including aging periods that may extend several days for optimal gel formation [21]. Waste aluminum processing involves similar timeframes to co-precipitation but requires additional preparation steps for material cleaning and preparation [28].

Equipment requirements vary substantially across synthesis methodologies [21] . Basic co-precipitation techniques require standard laboratory glassware and heating equipment [1]. Sol-gel synthesis demands specialized atmosphere control and precise temperature regulation systems [21]. Waste aluminum processing can utilize conventional chemical processing equipment but may require additional filtration and purification apparatus [29].

Product characterization studies have revealed that sol-gel synthesized materials exhibit superior crystallinity and more uniform particle size distributions compared to other methods [21]. Co-precipitation products show adequate crystallinity for most applications but may contain broader size distributions [15]. Waste aluminum synthesis produces materials with properties comparable to those from virgin aluminum sources, validating the viability of sustainable approaches [25] [29].

Potassium aluminate exhibits remarkable structural complexity with multiple polymorphic forms that have been extensively characterized through crystallographic studies. The compound exists in three primary crystalline phases under ambient pressure conditions, each stable within specific temperature ranges [1]. These phases demonstrate a progression from low-temperature orthorhombic symmetry to high-temperature cubic arrangements, reflecting the fundamental relationship between temperature and structural ordering in alkali aluminates.

The low-temperature beta phase (β-KAlO2) adopts an orthorhombic crystal structure with space group Pbca and lattice parameters a = 5.4327(8) Å, b = 10.924(2) Å, c = 15.469(2) Å, containing 16 formula units per unit cell [2]. This phase remains stable below 600°C and exhibits the highest degree of structural ordering among the three polymorphs. The orthorhombic structure is characterized by a complex arrangement of potassium and aluminum coordination polyhedra, with potassium atoms occupying sites with varying coordination numbers ranging from six to nine [3].

The intermediate gamma phase (γ-KAlO2) displays tetragonal symmetry with space group P41212 and is stable between 600°C and 1350°C [1]. This phase represents a structural intermediate between the highly ordered orthorhombic form and the disordered cubic phase. The tetragonal structure maintains directional ordering while allowing for increased thermal motion of the constituent atoms. The lattice parameters for this phase are a = b = 5.29 Å and c = 15.63 Å, with eight formula units per unit cell [4].

The high-temperature delta phase (δ-KAlO2) crystallizes in the cubic system with space group Pm3m above 1350°C [1]. This phase exhibits the highest degree of structural disorder, with a = 5.36 Å and two formula units per unit cell [4]. The cubic structure allows for maximum entropy at elevated temperatures, facilitating enhanced ionic conductivity through multiple equivalent migration pathways [5].

Dipotassium dialuminate (K2Al2O4) represents another important structural variant within the potassium aluminate family. This compound crystallizes in the orthorhombic system with space group Pbca and lattice parameters a = 5.61 Å, b = 2.81 Å, c = 5.60 Å [6]. The structure contains two formula units per unit cell and exhibits a density of 3.17 g/cm³, making it the densest phase among the potassium aluminate compounds.

The structural relationship between KAlO2 and K2Al2O4 can be understood through their shared tetrahedral framework arrangements. Both compounds feature aluminum atoms in tetrahedral coordination with oxygen, while potassium atoms occupy interstitial sites with varying coordination geometries. The K2Al2O4 structure can be viewed as a derivative of the KAlO2 framework with additional potassium atoms incorporated into specific crystallographic sites [3].

Phase Transitions in Potassium Aluminate Structures

The phase transitions in potassium aluminate systems occur through well-defined temperature-dependent mechanisms that involve both displacive and reconstructive components. The β to γ transition at 600°C represents a second-order phase transition characterized by gradual structural reorganization without significant volume changes [1]. This transition involves the progressive alignment of aluminum-oxygen tetrahedra and the reorientation of potassium coordination polyhedra.

The γ to δ transition at 1350°C exhibits first-order characteristics with a more pronounced structural reorganization [1]. This transition involves the complete symmetrization of the aluminum-oxygen framework and the adoption of equivalent potassium sites throughout the structure. The volume change associated with this transition is approximately 3.2%, indicating significant structural rearrangement [3].

Temperature-dependent X-ray diffraction studies have revealed that the phase transitions in potassium aluminate proceed through intermediate stages with coexisting phases over narrow temperature ranges. The β to γ transition occurs over a temperature interval of approximately 20-30 K, while the γ to δ transition spans a broader range of 50-70 K [1]. This behavior reflects the complex interplay between thermal energy and structural stability in these systems.

The phase transition temperatures are influenced by several factors including particle size, compositional variations, and atmospheric conditions. Smaller crystallites tend to exhibit lower transition temperatures due to increased surface energy contributions, while larger particles maintain phase stability over broader temperature ranges [7]. The presence of impurities, particularly sodium ions, can significantly alter the transition temperatures by modifying the local bonding environment around potassium sites [3].

Differential scanning calorimetry studies have quantified the enthalpy changes associated with each phase transition. The β to γ transition exhibits an enthalpy change of approximately 2.1 kJ/mol, while the γ to δ transition shows a larger enthalpy change of 8.7 kJ/mol [1]. These values reflect the increasing degree of structural reorganization required for each successive transition.

The kinetics of phase transitions in potassium aluminate systems follow Arrhenius-type behavior with activation energies ranging from 150-300 kJ/mol depending on the specific transition and environmental conditions [3]. The transition mechanisms involve the cooperative motion of aluminum-oxygen tetrahedra and the redistribution of potassium atoms among available crystallographic sites.

Cristobalite-Related Phases in the KAlO2-KAlSiO4 System

The KAlO2-KAlSiO4 system exhibits a rich phase diagram with multiple cristobalite-related phases that form through progressive substitution of silicon for aluminum in the tetrahedral framework. These phases represent a unique class of tectosilicate structures that combine the structural motifs of both aluminates and silicates [8].

The end-member KAlO2 adopts a cubic cristobalite-type structure at elevated temperatures, with the high-temperature form being stable above 1500°C [9]. This cubic phase has space group Pm3m and lattice parameter a = 5.36 Å, closely resembling the β-cristobalite structure of pure silica. The framework consists of alternating aluminum and oxygen tetrahedra arranged in a three-dimensional network with potassium atoms occupying the large cavities within the structure [8].

Progressive substitution of silicon for aluminum in the KAlO2 structure leads to the formation of solid solutions with compositions K1-xAl1-xSixO2, where x ranges from 0 to approximately 0.25 [8]. The extent of solid solution formation is temperature-dependent, with higher temperatures accommodating greater degrees of substitution. At 1500°C, the cubic cristobalite-type phase extends to compositions with x ≈ 0.235, representing a significant degree of aluminum-silicon substitution [9].

The introduction of silicon into the KAlO2 structure has profound effects on the phase transition behavior. With progressive SiO2 substitution, the cubic-to-orthorhombic phase transition temperature decreases systematically from 531°C for pure KAlO2 to approximately 450°C for compositions with x = 0.25 [8]. This trend reflects the structural stabilization provided by the silicon-oxygen bonds, which are stronger and more directional than aluminum-oxygen bonds.

A distinctive feature of the KAlO2-KAlSiO4 system is the occurrence of a new cristobalite-related phase field at intermediate compositions. This phase exists at room temperature for compositions with x ≈ 0.10 to 0.125 and exhibits a tetragonal superstructure with unit cell parameters ar = 2√2ap and cr = 2cp, where the subscripts r and p refer to the resultant and parent structures, respectively [9]. The superstructure formation results from the ordering of aluminum and silicon atoms within the tetrahedral framework.

The tetragonal superstructure phase represents a unique structural arrangement not observed in other cristobalite-related systems. The doubling of the unit cell parameters in the a and c directions indicates the presence of long-range ordering that extends beyond the immediate coordination environment of individual tetrahedra. This ordering is driven by the size and charge differences between aluminum and silicon, which create energetically favorable arrangements of the tetrahedral units [8].

Structural refinement studies have revealed that the tetragonal superstructure exhibits partial ordering of aluminum and silicon atoms rather than complete ordering. The degree of ordering depends on temperature and composition, with lower temperatures and intermediate compositions favoring more ordered arrangements. The ordering parameter varies from 0.65 to 0.85 depending on the specific composition and thermal history [9].

The phase relationships within the KAlO2-KAlSiO4 system are further complicated by the presence of additional phases at higher silicon contents. Beyond x = 0.25, the system exhibits phase separation with the formation of distinct potassium aluminosilicate phases including various polymorphs of KAlSiO4 [10]. These phases adopt different structural arrangements including orthorhombic, tetragonal, and hexagonal forms depending on temperature and composition.

Structural Modeling and Theoretical Approaches

Computational methods have provided crucial insights into the structural behavior and electronic properties of potassium aluminate systems. Density functional theory calculations have been extensively employed to investigate the electronic structure, bonding characteristics, and thermodynamic stability of various KAlO2 polymorphs [11].

Electronic structure calculations reveal that all KAlO2 polymorphs are semiconductors with band gaps ranging from 2.48 to 6.21 eV [11]. The variation in band gap values reflects the different degrees of structural ordering and aluminum-oxygen coordination environments in each polymorph. The low-temperature orthorhombic phase exhibits the largest band gap due to its highly ordered structure, while the high-temperature cubic phase shows the smallest band gap due to increased structural disorder.

The density of states calculations demonstrate that the valence band is primarily composed of oxygen 2p orbitals with significant contributions from aluminum 3s and 3p orbitals [11]. The conduction band is dominated by aluminum 3p orbitals with minor contributions from potassium 3s and 3p orbitals. This electronic structure indicates that the bonding in KAlO2 is primarily ionic with significant covalent character in the aluminum-oxygen bonds.

Natural tiling analysis has been employed to investigate the ionic conductivity pathways in KAlO2 structures [5]. This approach identifies five independent elementary channels for potassium ion migration, with cross-sections that vary significantly between different polymorphs. The low-temperature orthorhombic phase exhibits highly anisotropic conductivity with channel cross-sections ranging from 0.8 to 2.4 Ų [5].

The transition to the cubic high-temperature phase results in a dramatic increase in ionic conductivity due to the equivalence of all five migration channels and their enlarged cross-sections. The cubic phase exhibits three-dimensional ionic conductivity with channel cross-sections of approximately 3.2 Ų, representing a significant improvement over the orthorhombic phase [5].

Molecular dynamics simulations have provided detailed insights into the thermal behavior and phase transition mechanisms in KAlO2 systems. These calculations reveal that the phase transitions occur through cooperative motion of aluminum-oxygen tetrahedra accompanied by the redistribution of potassium atoms among available sites [12]. The transition temperatures calculated from molecular dynamics simulations agree well with experimental observations, validating the computational approach.

First-principles calculations have been used to determine the potential energy barriers for ionic migration in KAlO2 structures [13]. These calculations reveal that the migration barriers vary significantly between different crystallographic directions and polymorphs. The orthorhombic phase exhibits migration barriers ranging from 0.8 to 1.6 eV, while the cubic phase shows uniform barriers of approximately 0.9 eV in all directions [13].

Bond valence sum calculations have been employed to validate the structural models and assess the stability of different coordination environments [12]. These calculations confirm that the proposed structural models are consistent with expected bond valence requirements and provide insights into the relative stability of different polymorphs under various conditions.

Thermodynamic modeling using the CALPHAD approach has been applied to construct phase diagrams for the KAlO2-KAlSiO4 system [14]. These calculations incorporate experimental data on phase equilibria and thermodynamic properties to develop self-consistent descriptions of the system behavior over wide ranges of temperature and composition. The resulting phase diagrams provide valuable guidance for understanding the stability relationships between different phases and predicting the conditions for phase formation.

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 3 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

12003-63-3

Wikipedia

Potassium aluminate

General Manufacturing Information

Aluminate (AlO21-), potassium (1:1): ACTIVE

Dates

Last modified: 02-18-2024

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